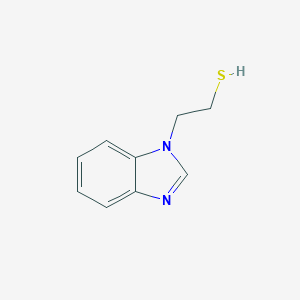

2-(1H-Benzimidazol-1-yl)ethane-1-thiol

Descripción general

Descripción

2-(1H-Benzimidazol-1-yl)ethane-1-thiol, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research. BZT belongs to the class of thiol-containing compounds, which have been shown to exhibit a range of biochemical and physiological effects.

Mecanismo De Acción

2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can result in enhanced dopamine signaling and neurotransmission. The exact mechanism of action of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is not fully understood, but it is believed to involve the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine into presynaptic neurons.

Efectos Bioquímicos Y Fisiológicos

2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been shown to exhibit a range of biochemical and physiological effects, including increased dopamine signaling, enhanced locomotor activity, and increased reward-seeking behavior. These effects are thought to be due to the inhibition of DAT by 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, which leads to an increase in dopamine concentration in the synaptic cleft.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(1H-Benzimidazol-1-yl)ethane-1-thiol has several advantages as a research tool, including its selectivity for DAT and its potential use in the treatment of neurological disorders and addiction. However, there are also several limitations to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in lab experiments, including its potential toxicity and the need for careful dosing and administration.

Direcciones Futuras

There are several potential future directions for research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol, including the development of more selective and potent dopamine uptake inhibitors, the investigation of the potential therapeutic uses of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in neurological disorders and addiction, and the exploration of the biochemical and physiological effects of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol in different animal models. Further research is needed to fully understand the potential uses and limitations of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool and therapeutic agent.

Conclusion

In conclusion, 2-(1H-Benzimidazol-1-yl)ethane-1-thiol is a chemical compound that has been extensively studied for its potential use in scientific research. 2-(1H-Benzimidazol-1-yl)ethane-1-thiol acts as a selective dopamine uptake inhibitor and has been shown to exhibit a range of biochemical and physiological effects. While there are several advantages to the use of 2-(1H-Benzimidazol-1-yl)ethane-1-thiol as a research tool, there are also several limitations that must be carefully considered. Future research on 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has the potential to lead to new insights into the mechanisms of dopamine signaling and the development of new treatments for neurological disorders and addiction.

Aplicaciones Científicas De Investigación

2-(1H-Benzimidazol-1-yl)ethane-1-thiol has been the subject of numerous scientific studies due to its potential use as a selective dopamine uptake inhibitor. This property makes it a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 2-(1H-Benzimidazol-1-yl)ethane-1-thiol has also been studied for its potential use in drug abuse and addiction research, as it has been shown to inhibit the reuptake of dopamine in the brain, which is a key mechanism in the development of addiction.

Propiedades

Número CAS |

135206-61-0 |

|---|---|

Nombre del producto |

2-(1H-Benzimidazol-1-yl)ethane-1-thiol |

Fórmula molecular |

C9H10N2S |

Peso molecular |

178.26 g/mol |

Nombre IUPAC |

2-(benzimidazol-1-yl)ethanethiol |

InChI |

InChI=1S/C9H10N2S/c12-6-5-11-7-10-8-3-1-2-4-9(8)11/h1-4,7,12H,5-6H2 |

Clave InChI |

RJNFOYZSIWLCOJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=CN2CCS |

SMILES canónico |

C1=CC=C2C(=C1)N=CN2CCS |

Sinónimos |

1H-Benzimidazole-1-ethanethiol(9CI) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.